molecular formula C11H7ClN2OS B1219119 Thienodolin CAS No. 149127-27-5

Thienodolin

Cat. No. B1219119
M. Wt: 250.7 g/mol
InChI Key: LREDECYEGMWOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thienodolin is an indole alkaloid that is a thienoindole ring with carboxamide group and chlorine substituents at positions 2 and 6 respectively. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is an indole alkaloid, an organosulfur heterocyclic compound, an organic heterotricyclic compound, an organochlorine compound, a monocarboxylic acid amide and an aromatic amide.

Scientific Research Applications

Plant Growth Regulation

Thienodolin exhibits properties as a plant growth-regulating substance. Isolated from Streptomyces albogriseolus, it demonstrates both growth-promoting and inhibitory activities in rice seedlings, depending on the concentration used. The compound's structure, identified as 6-chloro-8H-thieno[2,3-b]indole-2-carboxamide, was determined through spectroscopic and X-ray crystallographic analyses (Kanbe et al., 1993).

Biosynthesis Insights

The biosynthesis of thienodolin involves a complex pathway. The gene cluster responsible for its production in Streptomyces albogriseolus was identified, revealing 21 ORFs, with 14 involved in thienodolin biosynthesis. The first step is catalyzed by a tryptophan 6-halogenase, and the final step involves the formation of a carboxylic amide group by an amidotransferase (Milbredt, Patallo, & van Pée, 2014). Further, the minimal enzymes essential for the unique carbon-sulfur bond formation in thienodolin biosynthesis were identified, providing a solid basis for understanding these unique mechanisms (Wang et al., 2016).

Potential Therapeutic Applications

Thienodolin showed promise in suppressing nitric oxide synthase in lipopolysaccharide-stimulated murine macrophage cells, indicating potential as a therapeutic agent with unique mechanistic activity. This suppression was evident in both mRNA and protein levels of inducible nitric oxide synthase (iNOS) (Park et al., 2012).

Chemical Synthesis and Structural Insights

Research into improving the aqueous solubility of thieno[2,3-b]pyridine derivatives, a class related to thienodolin, highlighted the challenges and strategies for enhancing solubility and antiproliferative properties (Zafar et al., 2018). Additionally, a metal-free synthesis strategy for 2-carboxylated thieno[2,3-b] indole derivatives, including thienodolin, was developed, demonstrating a more straightforward approach to these compounds (Mari et al., 2022).

properties

CAS RN

149127-27-5

Product Name

Thienodolin

Molecular Formula

C11H7ClN2OS

Molecular Weight

250.7 g/mol

IUPAC Name

6-chloro-4H-thieno[2,3-b]indole-2-carboxamide

InChI

InChI=1S/C11H7ClN2OS/c12-5-1-2-6-7-4-9(10(13)15)16-11(7)14-8(6)3-5/h1-4,14H,(H2,13,15)

InChI Key

LREDECYEGMWOAR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC3=C2C=C(S3)C(=O)N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C2C=C(S3)C(=O)N

synonyms

thienodolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thienodolin
Reactant of Route 2
Reactant of Route 2
Thienodolin
Reactant of Route 3
Thienodolin
Reactant of Route 4
Reactant of Route 4
Thienodolin
Reactant of Route 5
Reactant of Route 5
Thienodolin
Reactant of Route 6
Thienodolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.